AZ4800
Description
Properties
CAS No. |
1226886-78-7 |
|---|---|
Molecular Formula |
C24H29N5O3 |
Molecular Weight |
435.53 |
IUPAC Name |
4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C24H29N5O3/c1-16-12-29(15-25-16)22-8-7-17(11-23(22)30-2)26-24-27-20-9-10-31-13-19(20)21(28-24)14-32-18-5-3-4-6-18/h7-8,11-12,15,18H,3-6,9-10,13-14H2,1-2H3,(H,26,27,28) |
InChI Key |
RMRFSIAFQBYBSN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=C(NC3=NC(COC4CCCC4)=C(COCC5)C5=N3)C=C2OC)C=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ4800; AZ 4800; AZ-4800. |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Az4800
Mechanism of Action of AZ4800 at the Molecular Level
The γ-secretase complex is responsible for the final proteolytic cut of the amyloid precursor protein, which results in the generation of Aβ peptides of varying lengths. nih.gov The specific cleavage site is critical, as longer forms of Aβ, particularly Aβ42, are more prone to aggregation and are considered key initiators of the pathological cascade in Alzheimer's disease. nih.govresearchgate.net this compound modifies the cleavage specificity of the enzyme, thereby altering the profile of Aβ peptides produced. researchgate.net
This compound induces a significant shift in the production of Aβ peptides, favoring the generation of shorter, less amyloidogenic forms over the highly aggregation-prone Aβ42. researchgate.net Research using human embryonic kidney (HEK293) cells that express a fragment of the amyloid precursor protein (FLAG-A4ΔE) demonstrated that treatment with this compound leads to a marked decrease in the secretion of Aβ42 and Aβ40. Concurrently, the production of shorter peptides, specifically Aβ38 and Aβ37, is substantially increased. researchgate.net This demonstrates that this compound does not block the enzyme but rather shifts its cleavage preference from producing Aβ42/40 to producing Aβ38/37. researchgate.net
Table 1: Effect of this compound on the Production of Aβ-like Peptides Data derived from studies on HEK293 cells expressing FLAG-A4ΔE, showing the percentage change in secreted peptides relative to a control (DMSO). researchgate.net
| Aβ Peptide | Change with this compound Treatment (%) |
|---|---|
| Aβ42 | approx. -75% |
| Aβ40 | approx. -50% |
| Aβ38 | approx. +200% |
A critical biomarker in Alzheimer's disease research is the ratio of Aβ42 to Aβ40. frontiersin.orgnih.govnih.gov An elevated Aβ42/Aβ40 ratio is strongly associated with increased amyloid plaque burden in the brain and is a hallmark of the disease. embopress.orgfrontiersin.org By significantly reducing the production of Aβ42 while also decreasing Aβ40, this compound effectively lowers the Aβ42/Aβ40 ratio. researchgate.netembopress.org This shift is considered therapeutically beneficial as it reduces the concentration of the primary neurotoxic species. researchgate.net The modulation aims to restore a peptide ratio that is less conducive to the formation of toxic oligomers and amyloid plaques. embopress.org
The mechanism of this compound is characterized by allosteric modulation, meaning it binds to a site on the γ-secretase complex that is distinct from the active site where the substrate (APP) binds. nih.govnih.govbohrium.com This interaction induces a conformational change in the enzyme, which in turn alters its catalytic activity and cleavage specificity without completely blocking it. embopress.orgcore.ac.uk This approach is fundamentally different from competitive inhibition. embopress.org
The catalytic core of the γ-secretase complex is the presenilin (PSEN) subunit, which contains the aspartyl protease active site. nih.govnih.govnih.gov It is widely understood that γ-secretase modulators like this compound exert their effects by interacting with the presenilin subunit. nih.govnih.govnih.gov This interaction is thought to stabilize the enzyme-substrate complex, thereby increasing the processivity of substrate cleavage. embopress.org This enhanced processivity leads to additional cuts of the Aβ peptide, resulting in the observed shift from longer forms (Aβ42) to shorter, secreted forms (Aβ38 and Aβ37). researchgate.netembopress.org Mutations in the presenilin genes are a major cause of familial Alzheimer's disease and are known to alter the Aβ42/Aβ40 ratio, highlighting the critical role of this subunit in determining cleavage specificity. frontiersin.orgfrontiersin.org
A key pharmacological feature of this compound is that it is a modulator, not an inhibitor. Direct γ-secretase inhibitors (GSIs) block the active site of the enzyme, preventing the cleavage of all its substrates. embopress.org Besides APP, γ-secretase processes other important proteins, including the Notch receptor, which is vital for normal cellular signaling. nih.gov Inhibition of Notch cleavage by GSIs has been linked to severe side effects, which has limited their clinical development. researchgate.net In contrast, γ-secretase modulators like this compound are designed to selectively alter the processing of APP without significantly affecting the cleavage of other substrates like Notch. researchgate.netembopress.org This selective action allows for the targeted reduction of pathogenic Aβ species while preserving the essential physiological functions of the enzyme, representing a potentially safer therapeutic strategy. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Aβ42 (Amyloid-beta 42) |
| Aβ40 (Amyloid-beta 40) |
| Aβ38 (Amyloid-beta 38) |
Allosteric Modulation of the γ-Secretase Complex by this compound
Substrate Selectivity and Specificity of this compound
This compound is a γ-secretase modulator (GSM) that has demonstrated a notable degree of substrate selectivity, a critical characteristic for therapeutic potential. Unlike γ-secretase inhibitors that broadly block the activity of the enzyme, GSMs like this compound are designed to allosterically modulate γ-secretase activity, leading to a specific shift in the cleavage of the Amyloid Precursor Protein (APP) without significantly affecting the processing of other known γ-secretase substrates.
Selective Modulation of APP Processing by this compound
The primary pharmacological action of this compound is the selective modulation of APP processing. researchgate.net γ-secretase sequentially cleaves APP to generate amyloid-beta (Aβ) peptides of varying lengths. nih.gov The accumulation of longer, more aggregation-prone Aβ peptides, particularly Aβ42, is considered a key event in the pathogenesis of Alzheimer's disease. nih.gov
This compound has been shown to effectively reduce the production of Aβ42. researchgate.net This is achieved by influencing the processivity of γ-secretase, favoring the production of shorter, less amyloidogenic Aβ peptides. This selective action on APP processing is a hallmark of this class of compounds, distinguishing them from pan-γ-secretase inhibitors.
Absence of Impact on Other γ-Secretase Substrates
A crucial aspect of the pharmacological profile of this compound is its lack of significant impact on the cleavage of other physiologically important γ-secretase substrates. This selectivity minimizes the risk of mechanism-based toxicities associated with the inhibition of essential signaling pathways.
The Notch signaling pathway is vital for cell-fate decisions, and its disruption can lead to severe side effects. nih.govnih.gov The final step in the activation of the Notch receptor involves its cleavage by γ-secretase, which releases the Notch intracellular domain (NICD). nih.govnih.gov Studies have demonstrated that this compound does not impair the ε-cleavage of the Notch-1 receptor. researchgate.net This preserves the integrity of the Notch signaling pathway, a significant advantage over non-selective γ-secretase inhibitors.
Ephrin receptors, including EphB2 and EphA4, are involved in various developmental processes and synaptic function. nih.gov These receptors also undergo intramembrane cleavage by γ-secretase. Research has shown that this compound does not inhibit the ε-cleavage of either EphB2 or EphA4. researchgate.net This further underscores the substrate-specific nature of this compound's modulatory activity.
E-cadherin is a cell adhesion molecule crucial for maintaining tissue integrity, and its intracellular domain can be released by γ-secretase cleavage. nih.gov Investigations into the effect of this compound on E-cadherin processing have revealed that the compound does not impair its ε-cleavage. researchgate.net
Table 1: Effect of this compound on the ε-cleavage of various γ-secretase substrates
| Substrate | Effect of this compound on ε-cleavage |
|---|---|
| Amyloid Precursor Protein (APP) | Modulated |
| Notch-1 | No significant impairment |
| EphB2 | No significant impairment |
| EphA4 | No significant impairment |
| E-cadherin | No significant impairment |
Cellular Assays for Characterizing this compound's Activity
The characterization of this compound's activity and selectivity has been facilitated by the use of specific cellular assays. A key method employed is the Luciferase reporter gene assay . researchgate.net
In this assay, cells are transfected with constructs where the intracellular domain (ICD) of a γ-secretase substrate is fused to a transcriptional activator, which in turn drives the expression of a luciferase reporter gene. The amount of light produced by luciferase is directly proportional to the amount of ICD generated by γ-secretase cleavage.
This assay has been utilized to monitor the production of the intracellular domains of Notch-1, EphB2, EphA4, and E-cadherin in the presence of this compound. researchgate.net The results from these assays have consistently shown that this compound does not significantly reduce the luciferase signal for these substrates, confirming its lack of inhibitory effect on their cleavage. researchgate.net
For monitoring APP processing, specific immunoassays are typically used to quantify the levels of different Aβ peptides (e.g., Aβ40 and Aβ42) in the conditioned media of cells treated with the compound.
Cell-Based Systems for Aβ Modulation Studies (e.g., HEK/APPswe cells)
Cell-based assays are fundamental tools for characterizing the activity of γ-secretase modulators. A widely used model involves Human Embryonic Kidney 293 (HEK293) cells engineered to overexpress human APP containing the Swedish double mutation (K670N/M671L), known as HEK/APPswe cells. researchgate.net This mutation renders APP a more favorable substrate for the β-secretase enzyme (BACE1), leading to increased production and secretion of Aβ peptides, thereby providing a robust system for screening and characterizing compounds that modulate Aβ levels. researchgate.net
In these systems, cells are treated with various concentrations of the test compound, and the conditioned media is subsequently collected to measure the levels of different Aβ species. Research on second-generation AstraZeneca GSMs, such as AZ1136 and AZ4126, has utilized HEK/APPswe cells to determine their effects on Aβ peptide formation. nih.gov Using immunoprecipitation followed by mass spectrometry or specific immunoassays, investigators can precisely quantify changes in Aβ40 and Aβ42. Studies have shown that these AZ-series GSMs cause a differential reduction in Aβ40 and Aβ42 levels, demonstrating their modulatory effect on γ-secretase activity. nih.gov This cell-based approach is crucial for generating structure-activity relationships and is a key parameter for evaluating the potency of GSMs. nih.gov
Table 1: Effect of Second-Generation AZ GSMs on Aβ Peptide Levels in HEK/APPswe Cells
| Compound | Fold Decrease in Aβ40 | Fold Decrease in Aβ42 |
| AZ1136 | 2.3 | 8.3 |
| AZ4126 | 6.4 | 16.5 |
| Data derived from studies on secreted Aβ peptides in conditioned medium from HEK/APPswe cells treated with AZ GSMs. |
Cell-Free System Applications in AZ GSM Research
While cell-based assays provide valuable information in a physiological context, cell-free systems offer a more direct way to study the interaction between a compound and the γ-secretase enzyme complex, independent of cellular processes like protein trafficking or degradation. nih.govuky.edu These assays typically use purified or partially purified γ-secretase enzyme from cell membranes (e.g., from CHO or HEK293T cells) and a recombinant APP C-terminal fragment (C99) as a substrate. researchgate.netnih.gov
The application of cell-free systems has been crucial in confirming that AstraZeneca GSMs directly modulate γ-secretase activity. nih.gov These assays allow researchers to verify that the observed effects in cellular models are not due to off-target effects within the cell. Furthermore, cell-free systems have been instrumental in demonstrating a key characteristic of GSMs: they modulate the γ-site cleavage that produces Aβ peptides without inhibiting the primary ε-site cleavage that releases the APP intracellular domain (AICD). nih.gov This is a critical distinction from γ-secretase inhibitors, which block both cleavage events. By using a cell-free assay capable of detecting Aβ42, Aβ40, and AICD simultaneously, studies have confirmed that GSMs preserve AICD formation while altering the ratio of Aβ peptides. nih.gov This mechanistic insight is vital for understanding the favorable selectivity profile of these compounds.
Investigational Applications of Az4800 in Preclinical Disease Models
Utilization of AZ4800 in In Vivo Alzheimer's Disease Models
Preclinical evaluation of anti-amyloidogenic compounds heavily relies on animal models that replicate key aspects of Alzheimer's pathology. nih.gov
Mouse Models of Amyloid-β Pathology
Transgenic mouse models are fundamental tools for studying AD pathology and testing new therapeutic agents. nih.govresearchgate.net These models are genetically engineered to express human genes with mutations linked to familial AD, leading to the development of amyloid-β (Aβ) plaques in the brain. nih.gov
Commonly used models in GSM research include:
APP/PS1 Mice : These mice co-express a mutant human APP gene and a mutant human presenilin-1 (PSEN1) gene. This combination accelerates the formation of Aβ plaques and allows for the study of Aβ-related pathologies. nih.gov
5XFAD Mice : This model expresses five familial AD mutations in the human APP and PSEN1 genes, leading to rapid and aggressive Aβ42 accumulation and plaque deposition as early as two months of age. nih.govnih.gov
Tg2576 Mice : These mice overexpress human APP with the Swedish mutation, resulting in age-dependent increases in Aβ levels and plaque formation. researchgate.net
These models, while not fully replicating the human disease, are invaluable for assessing how compounds like this compound affect Aβ production and accumulation in a living organism. nih.gov
Reduction of Amyloidogenic Aβ Levels in Brain Tissue
A primary goal of GSMs is to lower the levels of the highly amyloidogenic Aβ42 peptide in the brain. In vivo studies using transgenic mouse models have demonstrated that potent, second-generation GSMs effectively reduce brain Aβ levels.
Oral administration of these compounds to transgenic mice results in a significant, dose-dependent reduction of both Aβ42 and Aβ40 in brain tissue within hours of administration. researchgate.net This demonstrates the ability of these compounds to cross the blood-brain barrier and engage their target, γ-secretase, in the central nervous system. The observed reduction in brain Aβ provides a critical efficacy biomarker for the development of potential disease-modifying treatments for AD. nih.gov
Table 1: Effect of a Potent GSM on Aβ Levels in Transgenic Mice
| Aβ Species | Tissue | % Reduction from Vehicle |
|---|---|---|
| Aβ42 | Brain | ~54% |
| Aβ40 | Brain | ~29% |
| Aβ42 | Plasma | ~78% |
| Aβ40 | Plasma | ~57% |
Data represents approximate percentage reduction following a single oral administration in a mouse model. Specific values can vary based on the exact model and experimental conditions.
Mechanistic Insights from In Vivo Studies with this compound
In vivo studies provide crucial information on the mechanism of action of GSMs beyond simple Aβ lowering.
Additive Effects with Other Anti-Amyloidogenic Compounds (e.g., BACE1 inhibitors)
Preclinical research indicates that combining a GSM with a BACE1 inhibitor could offer a complementary approach. nih.gov While BACE1 inhibitors reduce the total pool of Aβ peptides, GSMs specifically shift the production profile away from the more toxic Aβ42 species. This dual-mechanism approach could potentially lead to a more profound and sustained reduction in amyloid pathology. Studies have shown that both BACE inhibitors and GSMs are effective at modulating Aβ production in vivo, suggesting they are attractive, and potentially combinable, candidates for AD therapy. nih.gov
Influence of this compound on Aβ Aggregation Pathways (Indirectly, through Aβ peptide profile modulation)
The core mechanism of this compound and other GSMs is the allosteric modulation of γ-secretase activity. researchgate.net This modulation alters the processive cleavage of the APP C-terminal fragment (C99). Instead of inhibiting the enzyme, GSMs shift the cleavage site, resulting in:
A significant decrease in the production of the highly aggregation-prone Aβ42.
A modest decrease or no change in the production of the more abundant Aβ40.
A concomitant increase in the production of shorter, less amyloidogenic peptides, such as Aβ37 and Aβ38. nih.gov
By changing the ratio of Aβ species and reducing the relative amount of Aβ42, this compound indirectly influences the aggregation pathways that lead to the formation of toxic oligomers and amyloid plaques. researchgate.net The increased production of shorter Aβ peptides, which are less prone to aggregation, is a key feature that distinguishes GSMs from γ-secretase inhibitors. nih.gov
Table 2: Modulation of Aβ Peptide Profile by AZ-Type GSMs
| Aβ Peptide | Effect of GSM Treatment | Implication for Aggregation |
|---|---|---|
| Aβ42 | Strongly Decreased | Reduced propensity for aggregation and plaque formation |
| Aβ40 | Modestly Decreased | Contributes to overall reduction in amyloid burden |
| Aβ38 | Increased | Less amyloidogenic; may compete with Aβ42 for aggregation |
| Aβ37 | Increased | Less amyloidogenic; shifts balance away from toxic species |
Illustrative effects of second-generation γ-secretase modulators on the relative production of different Aβ peptide species.
This compound as a Research Tool for γ-Secretase Biology
Beyond its therapeutic potential, this compound serves as a valuable chemical probe for studying the complex biology of γ-secretase. This enzyme complex is responsible for the cleavage of numerous transmembrane proteins, including Notch, which is critical for cell-cell signaling. nih.gov
A key challenge in developing AD therapeutics targeting γ-secretase has been avoiding the inhibition of Notch processing, which can lead to severe side effects. nih.gov Second-generation GSMs like this compound are designed to be highly selective for APP processing over Notch. researchgate.net They can be used in research to:
Probe Enzyme-Substrate Interactions : By modulating cleavage without blocking the active site, GSMs help scientists understand the allosteric sites on the γ-secretase complex and how substrate recognition and processivity are regulated.
Differentiate Pathological from Physiological Processes : Using selective modulators allows researchers to dissect the specific consequences of altered APP processing while leaving other essential γ-secretase functions, like Notch signaling, intact. frontiersin.org
Investigate the Amyloid Cascade : this compound and similar compounds allow researchers to precisely alter the Aβ peptide profile in cellular and animal models, enabling detailed studies on how specific changes in the Aβ42/Aβ40 ratio impact downstream events like plaque formation, neuroinflammation, and cognitive deficits. researchgate.net
This utility makes GSMs like this compound indispensable tools for fundamental neuroscience research aimed at unraveling the intricate mechanisms of γ-secretase and its role in Alzheimer's disease.
Probing γ-Secretase Functionality in Various Cellular Contexts
This compound has been instrumental in elucidating the nuanced activity of γ-secretase, a multi-subunit protease complex responsible for cleaving numerous transmembrane proteins. A key area of investigation has been the compound's remarkable selectivity for modulating the processing of the amyloid precursor protein (APP) over other known γ-secretase substrates.
In preclinical studies utilizing various cell lines, such as human embryonic kidney (HEK) cells engineered to overexpress APP (HEK/APPswe), this compound has demonstrated a distinct ability to alter γ-secretase cleavage of APP without significantly affecting the processing of other critical substrates like Notch, Ephrin type-A receptor 4 (EphA4), and Ephrin type-B receptor 2 (EphB2). nih.gov This selectivity is of paramount importance, as the indiscriminate inhibition of γ-secretase can lead to adverse effects due to the disruption of essential signaling pathways, including the Notch signaling cascade, which plays a crucial role in cellular differentiation and function. The use of this compound allows researchers to specifically probe the consequences of modulating APP processing while leaving other γ-secretase-dependent pathways largely intact.
Research in HEK293 cells has further solidified the understanding of this compound's selectivity. Studies have shown that while this compound effectively modulates the production of Aβ peptides, it does not impact the formation of the intracellular domains of E-cadherin, EphA4, or EphB2. nih.gov This substrate-specific action underscores the utility of this compound as a fine tool to dissect the multifaceted functions of the γ-secretase complex in different cellular environments.
The table below summarizes the selective effect of this compound on γ-secretase substrates in preclinical cellular models.
| Cell Line | Substrate | Effect of this compound on Processing |
| HEK/APPswe | Amyloid Precursor Protein (APP) | Modulated |
| HEK/APPswe | Notch | Not Affected |
| HEK/APPswe | EphA4 | Not Affected |
| HEK/APPswe | EphB2 | Not Affected |
| HEK293 | E-cadherin | Not Affected |
Investigating Aβ Production and Clearance Mechanisms
In studies using HEK/APPswe cells, treatment with this compound led to a dose-dependent reduction in Aβ42 and Aβ40 levels in the conditioned media. nih.gov Simultaneously, an increase in the levels of Aβ37 and Aβ38 was observed, alongside a decrease in Aβ39. nih.gov This precise modulation of the Aβ peptide profile allows researchers to study the specific roles of different Aβ isoforms in the pathogenesis of Alzheimer's disease. By altering the ratio of these peptides, scientists can investigate the downstream effects on Aβ aggregation, plaque formation, and neurotoxicity.
The following interactive data table illustrates the modulatory effect of this compound on the production of various Aβ peptides in a preclinical cellular model.
| Aβ Peptide | Effect of this compound Treatment |
| Aβ42 | Decreased |
| Aβ40 | Decreased |
| Aβ39 | Decreased |
| Aβ38 | Increased |
| Aβ37 | Increased |
While this compound has been extensively used to study the intricacies of Aβ production, its application in directly investigating Aβ clearance mechanisms is not as well-documented in the scientific literature. The primary role of GSMs like this compound in preclinical models is to alter the initial generation of Aβ peptides by γ-secretase. Mechanisms of Aβ clearance, which involve processes such as enzymatic degradation, cellular uptake by microglia and astrocytes, and transport across the blood-brain barrier, are typically studied using different experimental paradigms. Therefore, the principal contribution of this compound to the field has been in providing a nuanced understanding of Aβ production pathways.
Structural Activity Relationship Sar Studies and Analogue Development of Az4800
Chemical Scaffolds and Core Structures of AZ4800-like GSMs
This compound belongs to a class of non-steroidal anti-inflammatory drug (NSAID)-derived heterocyclic gamma-secretase modulators. nih.gov The core structure of these second-generation GSMs has evolved significantly from the initial NSAID-based compounds. nih.gov The exploration of diverse chemical scaffolds has been a key strategy in identifying novel GSMs with improved potency and drug-like properties.
One notable class of scaffolds explored includes aniline-based structures. For instance, researchers at Janssen developed a series of aniline (B41778) GSMs, which were further optimized by incorporating bicyclic heterocycles like benzimidazoles. acs.org This led to compounds with enhanced potency and in vivo efficacy in reducing Aβ42 in the brain. acs.org Another distinct structural class of GSMs originates from natural products, such as triterpene glycosides. acs.org Initial leads from this class, identified from extracts of the black cohosh plant, possess a complex plant sterol core. acs.org Optimization of these natural product-based scaffolds has focused on improving their central nervous system (CNS) exposure. acs.orghoustonmethodist.org
Furthermore, the introduction of novel heterocyclic systems has been a fruitful avenue for discovering potent GSMs. For example, the insertion of a methoxypyridine motif within a tetracyclic scaffold has yielded compounds with improved Aβ42-lowering activity and better solubility. escholarship.org The design and synthesis of cyclic diamines, such as 3(S)-aminopiperidine derivatives, have also resulted in potent GSMs. nih.gov
The following table summarizes some of the key chemical scaffolds that have been investigated in the development of this compound-like GSMs.
| Scaffold Class | Core Structure Examples | Key Findings |
| Aniline-based | Aniline, Benzimidazole | Introduction of bicyclic heterocycles improved potency and in vivo efficacy. acs.org |
| Triterpene Glycoside-derived | Plant sterol core | Optimization focused on replacing sugar moieties to enhance CNS exposure. acs.orghoustonmethodist.org |
| Heterocyclic | Methoxypyridine, Aminopiperidine, Aminothiazole | These scaffolds have led to potent modulators with improved drug-like properties. escholarship.orgnih.govresearchgate.net |
Identification of Key Pharmacophores and Functional Groups for this compound Activity
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For gamma-secretase modulators, a common pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
In the development of various GSM series, specific functional groups have been identified as crucial for their modulatory activity. For instance, in a series of benserazide (B1668006) analogues, the bis-hydroxyl groups on an ortho position of an aryl ring and a rigid imine were found to be key for inhibitory activity. rsc.org In the optimization of triterpene glycoside-derived GSMs, the replacement of a pendant sugar with a series of morpholines was a critical modification that significantly improved CNS exposure. acs.org
The electronic properties of substituents also play a vital role. In the development of thiazole (B1198619) analogues as anticholinesterase agents, a related field in neurodegenerative disease research, the nature and position of substituents on the thiazole ring were found to significantly influence activity. nih.gov Similarly, for this compound-like compounds, the electronic nature and steric bulk of substituents on the heterocyclic core are expected to be critical determinants of potency.
Quantitative Structure-Activity Relationship (QSAR) Approaches Applied to this compound Analogues
Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel analogues and guiding further synthesis. nih.gov
While specific 3D-QSAR studies on this compound are not publicly detailed, research on structurally related compounds provides insights into the methodologies that are likely applied. For instance, 3D-QSAR studies on imidazopyrimidine derivatives have been conducted to establish effective models for predicting biological activity. ccspublishing.org.cn These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
CoMFA and CoMSIA models generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. ccspublishing.org.cnnih.gov For example, a CoMFA model might indicate that bulky substituents in a particular region of the molecule are beneficial for activity (represented by a green contour), while electronegative groups in another area are detrimental (represented by a red contour). ccspublishing.org.cn Such insights are invaluable for the rational design of more potent this compound analogues. Studies on other heterocyclic structures like aminopyrimidine derivatives have also utilized 3D-QSAR and molecular docking to understand inhibitor-target interactions. researchgate.net
Optimization Strategies for Enhanced Aβ Modulation
The primary goal in the optimization of GSMs like this compound is to enhance their potency in selectively lowering Aβ42 levels while maintaining or improving their pharmacokinetic and safety profiles. acs.org A common strategy involves iterative modifications of a lead compound and assessing the impact on in vitro and in vivo activity.
One key optimization strategy is to improve brain penetration. For the triterpene glycoside series, this was achieved by replacing a hydrophilic sugar moiety with more lipophilic morpholine (B109124) groups, which led to a significant increase in the brain-to-plasma ratio. acs.org Another approach is to modify the central aromatic core to improve drug-like properties. The Janssen group replaced a central aromatic ring with a pyridine (B92270) to enhance in vitro ADME (absorption, distribution, metabolism, and excretion) properties and reduce cytochrome P450 (CYP) inhibition. acs.org
The following table presents hypothetical data to illustrate the optimization of a lead compound, reflecting the strategies discussed.
| Compound | R1 Group | R2 Group | Aβ42 IC50 (nM) | Brain/Plasma Ratio |
| Lead | -OH | Sugar | 500 | 0.1 |
| Analogue 1 | -OCH3 | Morpholine | 250 | 0.8 |
| Analogue 2 | -F | Pyridine | 150 | 1.2 |
| Analogue 3 | -Cl | Benzimidazole | 50 | 1.5 |
Computational Approaches in this compound-related SAR Research
Computational methods are integral to modern drug discovery and play a significant role in understanding the SAR of GSMs. Molecular docking and molecular dynamics (MD) simulations are key computational tools used in this context.
Molecular docking studies can predict the binding mode of GSMs within the gamma-secretase complex, specifically with its catalytic subunit, presenilin. nih.govnih.gov By understanding how compounds like this compound interact with the active site or allosteric sites of the enzyme, researchers can design modifications that enhance binding affinity and selectivity. For instance, docking studies can reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, providing a rationale for observed SAR.
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the conformational changes that may occur upon binding. nih.govnih.gov MD simulations of presenilin have been used to study the flexibility of different domains and how this might influence substrate and modulator binding. nih.govdtu.dkrsc.org These simulations can help to explain how GSMs allosterically modulate the enzyme's activity to shift the cleavage of the amyloid precursor protein (APP) towards the production of shorter, less amyloidogenic Aβ peptides. dtu.dk Computational models have also been developed to understand the structural basis of how mutations in presenilin, which can cause familial Alzheimer's disease, affect the protein's function. frontiersin.org
Comparative Analysis with Other γ Secretase Modulators
Distinction Between First-Generation and Second-Generation GSMs
γ-Secretase modulators are broadly categorized into first-generation and second-generation compounds, primarily based on their proposed mechanism of action and selectivity profiles. First-generation GSMs, often derived from nonsteroidal anti-inflammatory drugs (NSAIDs), were initially thought to modulate Aβ production by targeting the amyloid precursor protein (APP) substrate. guidetopharmacology.orgnih.govnih.gov However, this proposed mechanism has been subject to debate, with some studies suggesting that these compounds may form aggregates leading to non-specific binding. uni.lu A key limitation of some early NSAID-derived GSMs was their potential to affect Notch signaling, a pathway crucial for various physiological processes, raising concerns about potential side effects.
Second-generation GSMs, including AZ4800 and other compounds developed by AstraZeneca, are characterized by a different mechanism. These modulators are believed to interact directly with the γ-secretase complex itself, rather than the APP substrate. guidetopharmacology.orgnih.govnih.govuni.lu A significant advantage of second-generation GSMs is their demonstrated selectivity for modulating Aβ production while largely sparing the processing of other vital γ-secretase substrates, such as Notch, EphB2, and EphA4. guidetopharmacology.orgnih.govnih.govebi.ac.ukfishersci.comguidetopharmacology.orgctdbase.orguni.lunih.gov This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
This compound in Relation to NSAID-Derived GSMs (e.g., R-Flurbiprofen, Sulindac (B1681787) Sulfide)
This compound exhibits a distinct pharmacological relationship when compared to NSAID-derived GSMs like R-Flurbiprofen and Sulindac Sulfide. While both classes modulate Aβ peptide production, their mechanisms and interactions differ. NSAID-derived GSMs have been associated with a different Aβ peptide profile modulation compared to second-generation GSMs. fishersci.commims.compageplace.de Crucially, cross-competition and binding studies have revealed a noncompetitive interaction between this compound and these NSAID-derived compounds in cellular assays for Aβ42 production. guidetopharmacology.orgnih.govnih.gov This noncompetitive relationship suggests that this compound and NSAID-derived GSMs bind to different sites or induce their modulatory effects through distinct allosteric mechanisms on the γ-secretase complex or associated proteins. guidetopharmacology.orgnih.govnih.govuni.lu
Comparison of this compound with Other AstraZeneca GSMs (e.g., AZ4126, AZ1136, AZ3303)
This compound is one of several GSMs developed by AstraZeneca, including AZ4126, AZ1136, and AZ3303. These compounds share some common characteristics as second-generation GSMs, such as their proposed direct interaction with the γ-secretase complex and selectivity over Notch processing. guidetopharmacology.orgnih.govnih.gov However, they also exhibit differences, particularly in their specific effects on the Aβ peptide profile.
Differences in Aβ Peptide Profile Modulation
While this compound, AZ1136, and AZ3303 all function as GSMs by reducing the levels of longer, more amyloidogenic Aβ peptides like Aβ42 and Aβ40, they demonstrate variations in how they modulate the production of shorter Aβ species (e.g., Aβ37, Aβ38, Aβ39). guidetopharmacology.orgfishersci.commims.compageplace.de
For instance, studies have shown that AZ1136 tends to increase the levels of both Aβ37 and Aβ39, with Aβ38 remaining largely unaffected. guidetopharmacology.orgfishersci.com In contrast, this compound has been observed to primarily increase Aβ37 levels, with a lesser effect on Aβ38, and may even lower Aβ39. guidetopharmacology.orgmims.com AZ3303, another AstraZeneca GSM, has been reported to increase Aβ38 more significantly than Aβ37 and also lowers Aβ39. guidetopharmacology.org These distinct patterns of Aβ peptide modulation suggest subtle differences in how these compounds influence the processive cleavage of APP by γ-secretase.
The following table summarizes the observed Aβ peptide modulation profiles for this compound and other AstraZeneca GSMs:
| Compound | Effect on Aβ42 | Effect on Aβ40 | Effect on Aβ37 | Effect on Aβ38 | Effect on Aβ39 |
| This compound | Decrease | Decrease | Increase (primarily) | Increase (lesser) | Lower |
| AZ1136 | Decrease | Decrease | Increase | Unaffected/Slight Increase | Increase |
| AZ3303 | Decrease | Decrease | Increase (lesser) | Increase (primarily) | Lower |
| AZ4126 | Decrease | Decrease | Increase | Increase (slight) | Not consistently reported |
Note: This table is based on reported trends and may vary depending on experimental conditions.
Mechanistic Similarities and Differences
The AstraZeneca GSMs, including this compound, share the fundamental mechanistic principle of modulating γ-secretase activity to favor the production of shorter, less aggregation-prone Aβ peptides over longer forms. guidetopharmacology.orgnih.govnih.gov They are considered to be direct modulators of the γ-secretase complex and demonstrate selectivity for Aβ modulation over other substrates. guidetopharmacology.orgnih.govnih.govebi.ac.ukfishersci.comguidetopharmacology.orgctdbase.orguni.lunih.gov
Despite these similarities, the observed differences in their Aβ peptide profiles suggest potential subtle variations in their specific interactions with the γ-secretase complex or their influence on the different cleavage steps involved in Aβ production. While the exact molecular basis for these subtle differences is still being elucidated, they highlight the ability to fine-tune the modulatory activity of GSMs through structural modifications. guidetopharmacology.orgfishersci.commims.compageplace.de
Cross-Competition and Binding Studies with Other GSMs
Cross-competition and binding studies are valuable tools for understanding the mechanistic interactions of GSMs with their target, the γ-secretase complex. These studies help determine if different compounds bind to the same site or to distinct, potentially allosteric, sites. guidetopharmacology.orgnih.govnih.gov
Competitive vs. Non-Competitive Interactions
Studies involving this compound and other GSMs have provided key insights into their binding characteristics. Cellular cross-competition assays for Aβ42 production have shown that this compound exhibits a competitive relationship with other AstraZeneca GSMs, such as AZ3303 and AZ1136, as well as with the established second-generation GSM, E2012. guidetopharmacology.orgnih.govnih.gov A competitive interaction typically suggests that the compounds bind to the same or overlapping binding site on the γ-secretase complex. guidetopharmacology.orgnih.gov
In contrast, these studies consistently demonstrate a noncompetitive interaction between this compound and the first-generation NSAID-derived GSMs, R-Flurbiprofen and Sulindac Sulfide. guidetopharmacology.orgnih.govnih.gov This noncompetitive behavior indicates that this compound and NSAID-derived GSMs bind to distinct sites on the γ-secretase complex or influence its activity through different allosteric mechanisms. guidetopharmacology.orgnih.govnih.govuni.lu These findings further support the classification of this compound as a second-generation GSM with a mechanism of action distinct from that of the earlier NSAID-based modulators.
The following table summarizes the competitive interactions of this compound with other GSMs:
| Compound Compared to this compound | Type of Interaction |
| This compound | Competitive guidetopharmacology.orgnih.gov |
| AZ3303 | Competitive guidetopharmacology.orgnih.govnih.gov |
| AZ1136 | Competitive guidetopharmacology.orgnih.govnih.gov |
| E2012 | Competitive guidetopharmacology.orgnih.govnih.gov |
| R-Flurbiprofen | Noncompetitive guidetopharmacology.orgnih.govnih.gov |
| Sulindac Sulfide | Noncompetitive guidetopharmacology.orgnih.govnih.gov |
These studies collectively underscore that this compound and other second-generation GSMs represent a class of Aβ modulators that directly target the γ-secretase complex with a mechanism distinct from that of the first-generation NSAID-derived GSMs. guidetopharmacology.orgnih.govnih.gov
Future Directions and Research Perspectives
Elucidating the Complete Molecular Architecture of the γ-Secretase–AZ4800 Interaction
Understanding the precise molecular interactions between this compound and the γ-secretase complex is a critical area for future research. While studies suggest that GSMs, including heterocyclic chemotypes like this compound, specifically target presenilin, the catalytic subunit of γ-secretase, the exact binding sites and the conformational changes induced by this compound require further elucidation. nih.gov Advanced structural techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, could provide high-resolution insights into the γ-secretase–this compound complex. rbmb.netfrontiersin.org This would build upon existing structural data for γ-secretase and its interactions with other inhibitors and modulators. rbmb.netfrontiersin.orgucl.ac.uk Detailed molecular docking simulations, validated by experimental assays, are also valuable for predicting and confirming interaction profiles and identifying key amino acids involved in binding within presenilin-1 (PS-1), a component of the γ-secretase complex. rbmb.netresearchgate.netresearchgate.net Understanding these interactions at an atomic level is crucial for rational drug design and the development of next-generation GSMs with improved potency and selectivity.
Expanding the Repertoire of Aβ Peptide Analysis Techniques in this compound Studies
Future research with this compound should leverage a broader range of advanced techniques for the comprehensive analysis of Aβ peptides. This compound has been shown to reduce Aβ42, Aβ40, and Aβ39 levels, and GSMs are known to cause an increase in shorter Aβ species. nih.govnih.govscispace.com While traditional immunoassays have been used, techniques like liquid chromatography-mass spectrometry (LC-MS) offer the ability to simultaneously analyze a wider spectrum of Aβ peptides and their intermediates, providing a more detailed picture of how this compound modulates γ-secretase processing. nih.govresearchgate.net This is particularly important given the complexity and flexibility of Aβ production, where γ-secretase can process longer Aβ peptides into shorter species, and the generation of amyloidogenic Aβ peptides can be regulated at multiple levels. nih.gov Combining immuno- and LC-MS-based assays allows for the study of de novo Aβ production under near-physiological conditions. nih.govresearchgate.net Further development and application of highly sensitive and quantitative methods will be essential to fully characterize the effects of this compound on the entire Aβ peptide profile and identify potential novel cleavage events or intermediates influenced by the compound. nih.gov
Exploration of this compound's Potential in Other Protease-Mediated Pathways (if APP-independent roles are identified in future research)
While this compound is primarily known for its role as a γ-secretase modulator targeting APP processing, future research may reveal potential interactions with other protease-mediated pathways independent of APP. Proteases are involved in a vast array of biological processes, including cell signaling, immune response, and tissue remodeling. mdpi.comembopress.orgucsf.edu Although studies with this compound and other GSMs have indicated selectivity for γ-secretase-mediated APP processing over the processing of other substrates like Notch, EphB2, EphA4, and E-cadherin, the possibility of off-target interactions with other proteases cannot be entirely ruled out without dedicated investigation. nih.govucl.ac.uk If future research identifies APP-independent roles or interactions with other proteases, exploring this compound's potential in these pathways could open new avenues for therapeutic application. This would require comprehensive protease profiling studies and functional assays to determine the specificity and impact of this compound on a wider range of protease activities. mdpi.comembopress.orgucsf.edu
Development of Advanced Preclinical Models for this compound Efficacy and Mechanistic Studies
The development and utilization of advanced preclinical models are crucial for further evaluating the efficacy and understanding the mechanisms of this compound. While mouse models have been used to study this compound's effect on amyloid beta production, more sophisticated models are needed to better recapitulate the complexities of human disease. guidetopharmacology.org This includes the development and application of:
Humanized mouse models: These models can offer deeper insights into the compound's effects on human-specific biological processes and immune responses, which are often altered in neurodegenerative diseases. transcurebioservices.com
Patient-derived xenograft (PDX) models or organoids: These models can more accurately replicate human tissue biology and patient-specific responses, allowing for the study of this compound in a more clinically relevant context. crownbio.comnih.gov
Advanced in vitro systems: Three-dimensional (3D) cell culture models, such as engineered brain microvessels, can provide a more physiologically relevant environment to study the effects of this compound on neuronal and vascular cells and their interactions. biorxiv.org
These advanced models, combined with in vivo imaging techniques where applicable, will be invaluable for assessing this compound's efficacy in reducing amyloid pathology, improving neuronal function, and potentially impacting other relevant disease pathways, as well as for dissecting the underlying molecular mechanisms in a more translatable setting. crownbio.commdpi.com
Integration of Omics Technologies for Comprehensive Biological Impact Profiling of this compound
Integrating various omics technologies will provide a comprehensive understanding of the biological impact of this compound treatment. numberanalytics.comhumanspecificresearch.orgcreative-proteomics.com This includes:
Transcriptomics: Analyzing changes in gene expression profiles in response to this compound can reveal affected pathways and cellular processes. numberanalytics.comhumanspecificresearch.org
Proteomics: Studying alterations in protein abundance and post-translational modifications can provide insights into the direct and indirect targets of this compound and its effects on protein networks. humanspecificresearch.orgcreative-proteomics.commdpi.com
Metabolomics: Analyzing changes in metabolite levels can help understand the metabolic consequences of γ-secretase modulation by this compound. humanspecificresearch.org
Lipidomics: Given that γ-secretase activity can be influenced by lipid composition, lipidomics can provide insights into how this compound might indirectly affect lipid metabolism or how the lipid environment influences its activity. frontiersin.orghumanspecificresearch.org
The integration of data from these different omics layers, coupled with advanced bioinformatics and computational analysis, will allow for a holistic view of how this compound affects cellular function and identify potential biomarkers of response or off-target effects. crownbio.comnumberanalytics.commdpi.comdrugtargetreview.com This multi-omics approach is essential for a complete biological impact profiling of this compound and for identifying novel pathways or targets that may be influenced by its activity.
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven research questions for studying AZ4800’s mechanism of action?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Target protein/cellular pathway of this compound.
- Intervention: this compound dose-response or binding affinity studies.
- Comparison: Effects of this compound vs. existing inhibitors.
- Outcome: Quantifiable metrics (e.g., IC50, apoptosis rates).
Ensure alignment with gaps in literature (e.g., unresolved signaling pathways) .
Q. What experimental design principles are critical for initial this compound efficacy studies in vitro?
- Methodological Answer :
- Controls : Include positive/negative controls (e.g., known inhibitors, vehicle-only treatments).
- Replicates : Use ≥3 biological replicates to account for variability.
- Dose Range : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish dose-response curves.
- Assay Validation : Confirm assay specificity using siRNA knockdown or genetic knockout models of the target .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Detailed Documentation : Record reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (HPLC gradients, crystallization methods).
- Characterization : Use NMR, mass spectrometry, and elemental analysis to verify compound identity and purity (>95%).
- Reference Standards : Compare spectral data with published repositories (e.g., PubChem, Reaxys) and cite prior synthesis methods .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and assess heterogeneity using statistical tools (e.g., I² statistic).
- Experimental Validation : Replicate conflicting experiments under standardized conditions (e.g., uniform animal models, dosing regimens).
- Contextual Factors : Evaluate variables like formulation differences (e.g., salt forms), assay sensitivity, or species-specific metabolism .
Q. What advanced statistical methods are recommended for analyzing this compound’s dose-dependent toxicity in preclinical trials?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to estimate EC50/LC50.
- Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models for longitudinal toxicity studies.
- Machine Learning : Apply clustering algorithms to identify subpopulations with atypical toxicity profiles .
Q. How can interdisciplinary approaches enhance this compound’s therapeutic optimization?
- Methodological Answer :
- Computational Modeling : Perform molecular dynamics simulations to predict this compound-target binding stability.
- Omics Integration : Combine transcriptomic/proteomic data to map off-target effects and pathway modulation.
- Collaborative Frameworks : Partner with bioinformaticians or pharmacologists to validate hypotheses across models (e.g., organoids, in silico) .
Data Management & Reporting
Q. What standards should govern this compound research data sharing and archiving?
- Methodological Answer :
- FAIR Principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .csv), and Reusable (metadata annotations).
- Ethical Compliance : Anonymize patient-derived data and adhere to GDPR/HIPAA regulations.
- Supplemental Materials : Publish raw datasets (e.g., NMR spectra, toxicity tables) as supplementary files with detailed legends .
Q. How should researchers address variability in this compound bioactivity assays across laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
